molecular formula C46H95N B1607205 N,N-di(pentadecyl)hexadecan-1-amine CAS No. 67701-00-2

N,N-di(pentadecyl)hexadecan-1-amine

Cat. No.: B1607205
CAS No.: 67701-00-2
M. Wt: 662.3 g/mol
InChI Key: HQNSITMHFIBPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-di(pentadecyl)hexadecan-1-amine, also known as tri-C14-18-alkyl amines, are a class of non-ionic surfactants. These compounds are characterized by their long alkyl chains, typically ranging from 14 to 18 carbon atoms, attached to a nitrogen atom. They are commonly used in various industrial applications due to their excellent antistatic, dispersing, emulsifying, anticorrosive, lubricating, antirust, and solubilizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amines, tri-C14-18-alkyl, typically involves the alkylation of ammonia or primary/secondary amines with long-chain alkyl halides. The reaction is usually carried out under basic conditions, often using a strong base such as sodium or potassium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction can be represented as follows:

RX+NH3RNH2+HXR-X + NH_3 \rightarrow R-NH_2 + HX R−X+NH3​→R−NH2​+HX

where ( R ) represents the long alkyl chain (C14-18) and ( X ) is a halide (e.g., Cl, Br).

Industrial Production Methods

In industrial settings, the production of tri-C14-18-alkyl amines often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N,N-di(pentadecyl)hexadecan-1-amine, can undergo various chemical reactions, including:

    Oxidation: These amines can be oxidized to form corresponding nitro compounds or N-oxides.

    Reduction: Reduction reactions can convert nitro compounds back to amines.

    Substitution: Amines can participate in nucleophilic substitution reactions, where the alkyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst are frequently used.

    Substitution: Alkyl halides (e.g., R-Cl, R-Br) and bases (e.g., NaOH, KOH) are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tri-C14-18-alkyl amines can yield nitroalkanes or N-oxides, while reduction can regenerate the original amine .

Scientific Research Applications

N,N-di(pentadecyl)hexadecan-1-amine, have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of amines, tri-C14-18-alkyl, is primarily based on their amphiphilic nature. The long hydrophobic alkyl chains interact with non-polar substances, while the hydrophilic amine group interacts with polar substances. This dual interaction reduces interfacial tension between different phases, making them effective surfactants. In biological systems, these compounds can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

    Amines, C12-14-alkyl: These compounds have shorter alkyl chains and are also used as surfactants but may have different solubility and emulsifying properties.

    Quaternary Ammonium Compounds: These are cationic surfactants with a permanent positive charge, often used as disinfectants and fabric softeners.

Uniqueness

N,N-di(pentadecyl)hexadecan-1-amine, are unique due to their specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes them particularly effective in applications requiring both emulsification and lubrication .

Properties

CAS No.

67701-00-2

Molecular Formula

C46H95N

Molecular Weight

662.3 g/mol

IUPAC Name

N,N-di(pentadecyl)hexadecan-1-amine

InChI

InChI=1S/C46H95N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-47(44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-46H2,1-3H3

InChI Key

HQNSITMHFIBPTB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC

Key on ui other cas no.

67701-00-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.